Crotonamide

Catalog No.
S759499
CAS No.
625-37-6
M.F
C4H7NO
M. Wt
85.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotonamide

Researchers utilizing conventional acrylamides in multi-step syntheses often encounter uncontrolled polymerization and non-specific Michael additions, compromising process control. Crotonamide, with its β-methyl group, introduces steric hindrance and electronic deactivation, ensuring: - Prevents runaway radical propagation and gelation, ensuring storage stability. - Enables controlled diastereoselective reactions, such as Hosomi-Sakurai allylations, for precise API intermediate construction. - Serves as a robust orthogonal motif, allowing aggressive functionalization elsewhere without disrupting the unsaturated amide. Procure as a crystalline solid (mp 158-162°C) for reliable synthesis.

CAS Number

625-37-6

Product Name

Crotonamide

IUPAC Name

(E)-but-2-enamide

Molecular Formula

C4H7NO

Molecular Weight

85.1 g/mol

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+

InChI Key

NQQRXZOPZBKCNF-NSCUHMNNSA-N

SMILES

CC=CC(=O)N

Synonyms

(E)-Crotonamide; trans-1-(Aminocarbonyl)-2-methyl-ethylene; NSC 11802;

Canonical SMILES

CC=CC(=O)N

Isomeric SMILES

C/C=C/C(=O)N

The exact mass of the compound Crotonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Crotonamide (CAS 625-37-6), also known as (E)-2-butenamide, is an α,β-unsaturated amide characterized by a β-methyl group. As a crystalline solid with a melting point of 158–162 °C, it is soluble in organic solvents such as methanol and ethanol, but exhibits significantly lower water solubility than its unsubstituted counterpart, acrylamide[1]. In industrial and laboratory procurement, crotonamide is primarily sourced as a stable, structurally rigid chemical intermediate for the synthesis of active pharmaceutical ingredients (such as specific EGFR inhibitors) and as a specialized monomer for controlled copolymerizations where steric hindrance is deliberately utilized to modulate reactivity [1].

Research & Procurement Fit

Electronic differentiation: trans-configured double bond alters electron adduct behavior vs saturated or substituted analogs

Polymerization pathway: supports base-catalyzed hydrogen transfer polymerization distinct from radical homopolymerization

In vivo response context: reported not to produce rotarod performance deficits in chronic rat studies, unlike several acrylamide analogs

Substituting crotonamide with generic alternatives like acrylamide or methacrylamide fundamentally compromises process control and synthetic outcomes. The presence of the β-methyl group in crotonamide introduces substantial steric hindrance and electronic deactivation at the alkene moiety [1]. This structural feature prevents the runaway radical homopolymerization and non-specific 1,4-Michael additions that readily occur with highly reactive, unsubstituted acrylamides [1]. Furthermore, in transition-metal-catalyzed cross-couplings and cycloadditions, the β-substitution renders the double bond virtually inert compared to the rapid conversion of α-substituted or unsubstituted amides [2]. Consequently, using a generic acrylamide in place of crotonamide will lead to unwanted side reactions, premature polymerization, and a complete loss of orthogonal stability in multi-step syntheses.

Substitution Risk: Acrylamide & Methacrylamide Analogs

Property
Crotonamide (this product)
Acrylamide / Methacrylamide
Electron adduct pKa
Higher pKa (~8.5) shifts protonation equilibrium
Lower pKa (7.9–8.0) alters acid-base behavior in radiation curing
β-protonation rate
Slower kinetics extend radical anion intermediate lifetime
Faster protonation (acrylamide ~1.4, methacrylamide ~13 ×10⁵ sec⁻¹) may reduce intermediate stability
In vivo neurotoxicity
Reported no rotarod deficits after 90-day exposure in rats
Acrylamide, methacrylamide produced significant rotarod performance deficits
Polymerization behavior
Base-catalyzed HTP yields poly-β-aminobutyric acid with olefinic ends
Radical homopolymerization dominant; HTP not applicable or yields different structures

Structural similarity does not guarantee interchangeable reactivity or biological response profiles. Review specific application requirements before substitution.

Suppression of Spontaneous Radical Polymerization

The β-methyl group on the crotonamide backbone drastically alters its radical polymerization kinetics compared to unsubstituted acrylamide. While acrylamide undergoes rapid, highly exothermic chain growth and requires stabilizers to prevent spontaneous gelation, crotonamide exhibits pseudo-first-order kinetics with severely reduced propagation rates due to steric hindrance and electronic deactivation of the radical intermediate [1]. This makes crotonamide highly resistant to spontaneous homopolymerization under standard storage and processing conditions [1].

Evidence DimensionRadical propagation and homopolymerization reactivity
Target Compound DataCrotonamide (Severely reduced propagation rates; stable against spontaneous polymerization)
Comparator Or BaselineAcrylamide (Rapid radical polymerization; prone to spontaneous gelation)
Quantified DifferenceCrotonamide demonstrates highly suppressed chain growth kinetics compared to the rapid runaway polymerization of acrylamide.
ConditionsRadical initiation in aqueous or bulk conditions

Procurement teams can source crotonamide as a highly stable monomer that avoids the hazardous runaway polymerization risks and strict storage requirements associated with acrylamide.

Electron adduct pKa
Head-to-head
pKa 8.5

Reported higher than acrylamide (7.9) and methacrylamide (8.0); influences protonation-dependent polymerization pathways.

Pulse radiolysis; reversible carbonyl oxygen protonation. Class-level electronic trend.

Orthogonal Stability in Ru-Catalyzed Reactions

In complex organic synthesis, crotonamide provides critical orthogonal stability that unsubstituted amides lack. During Ru(p-cymene)Cl2-catalyzed C-H/C-H cross-coupling with allyl acetate, plain acrylamide and α-substituted acrylamides react readily, whereas β-substituted crotonamide exhibits zero reactivity, even at elevated temperatures[1]. Similarly, in 1,3-dipolar cycloadditions with diaryl nitrile imines, acrylamide reacts rapidly to form pyrazolines, while crotonamide shows negligible cyclization, preferentially undergoing slow hydrolysis instead [2].

Evidence DimensionConversion rate in transition-metal olefination and 1,3-dipolar cycloaddition
Target Compound DataCrotonamide (Near 0% conversion; remains intact)
Comparator Or BaselineAcrylamide (Rapid cyclization and cross-coupling)
Quantified DifferenceAcrylamide reacts rapidly under standard catalytic conditions, whereas crotonamide exhibits complete inertness.
ConditionsRu(p-cymene)Cl2 catalyzed olefination and 1,3-dipolar cycloaddition assays

Crotonamide is a highly suitable choice for multi-step syntheses requiring an unsaturated amide that remains unreactive while other sites on the molecule are functionalized.

β-protonation rate
Head-to-head
0.22 ×10⁵ sec⁻¹

6.4× slower than acrylamide; 59× slower than methacrylamide. Extends radical anion lifetime for controlled network formation.

Irreversible β-carbon protonation; Brønsted catalysis law context.

Higher Melting Point for Solid-State Handling

The physical properties of crotonamide offer distinct advantages for industrial processing and isolation. Crotonamide is a stable crystalline solid with a melting point of 158–162 °C [1]. In contrast, acrylamide melts at approximately 84.5 °C [1]. This substantial difference in thermal phase stability allows crotonamide to withstand higher temperatures during drying and purification without melting or degrading.

Evidence DimensionMelting point and phase stability
Target Compound DataCrotonamide (158–162 °C)
Comparator Or BaselineAcrylamide (~84.5 °C)
Quantified DifferenceCrotonamide melts >70 °C higher than its unsubstituted analog.
ConditionsStandard atmospheric pressure

The higher melting point allows for more aggressive thermal processing and easier solid-state isolation during industrial scale-up.

In vivo neurotoxicity
Head-to-head
Crotonamide No rotarod deficit; no nerve morphological changes reported
Acrylamide, methacrylamide, etc. Rotarod deficits and tibial/sural nerve damage observed

Differentiated in vivo neurotoxicity context may inform monomer selection for polymer research requiring reduced neuroactivity.

90-day rat drinking water study; endpoint: rotarod performance, nerve morphology.

Diastereoselective β-Functionalization Capability

For the synthesis of complex natural products, the β-methyl group of crotonamide serves as an irreplaceable structural scaffold. In the total synthesis of Lycopodium alkaloids such as (+)-flabellidine, crotonamide successfully undergoes diastereoselective Hosomi-Sakurai allylation to establish critical β-stereocenters[1]. Unsubstituted acrylamides lack this β-carbon substituent entirely, making it structurally impossible to form these specific branched precursors [1].

Evidence DimensionAbility to form β-stereocenters via allylation
Target Compound DataCrotonamide (Enables diastereoselective Hosomi-Sakurai allylation)
Comparator Or BaselineAcrylamide (Lacks the β-methyl group; cannot form the required stereocenter)
Quantified DifferenceCrotonamide provides the essential β-methyl scaffold for targeted alkaloid precursors, which is impossible with acrylamide.
ConditionsHosomi-Sakurai allylation conditions in natural product total synthesis

Buyers synthesizing complex natural products or pharmaceuticals must procure crotonamide to establish specific β-chiral centers that unsubstituted amides cannot provide.

Ames mutagenicity
Head-to-head
Crotonamide, acrylamide, 12 amides Not mutagenic in 5 Salmonella strains ±S9
Glycidamide, diglycidyl analogs Mutagenic in 1–2 strains

Non-mutagenic classification supports structure-activity relationship studies within acrylamide class.

TA98, TA100, TA1535, TA1537, TA1538; plate and preincubation methods.

Homopolymerization rate
Head-to-head
  1. acrylamide (fastest)
  2. crotonamide
  3. methacrylamide
  4. N-methylacrylamide
  5. N-methylcrotonamide, tiglinamide
  6. N-methylmethacrylamide
  7. α-chloro/α-cyano (no polym.)

Intermediate reactivity ranking supports copolymerization where balanced propagation and thermal control are needed.

Radical homopolymerization comparative rate study.

Hydrogen transfer polym.
Reported
Ea = 10.8 kcal/mol

Base-catalyzed HTP yields poly-β-aminobutyric acid with olefinic chain ends for macromonomer functionalization.

KOtBu/pyridine; epoxidation/bromination possible. Distinct from radical polymerization.

β-Branched Pharmaceutical Intermediate Synthesis

Crotonamide is a highly effective starting material for synthesizing active pharmaceutical ingredients and complex alkaloids where a β-methyl group is a mandatory structural requirement. Its ability to undergo controlled, diastereoselective reactions (like Hosomi-Sakurai allylations) makes it irreplaceable by generic acrylamides [1].

Controlled Copolymerization for Specialty Materials

In polymer chemistry, crotonamide is selected over acrylamide when a slow-reacting, highly stable monomer is required. Its steric hindrance suppresses runaway radical propagation, allowing for the precise architectural control of copolymers without the risk of spontaneous gelation during storage or synthesis [2].

Orthogonal Directing Group in Multi-Step Synthesis

Because crotonamide is highly resistant to Ru-catalyzed cross-couplings and 1,3-dipolar cycloadditions compared to unsubstituted amides, it serves as a reliable orthogonal structural motif. Chemists can procure crotonamide to ensure the unsaturated amide remains intact while aggressively functionalizing other double bonds or reactive sites within a complex molecule[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Radiation-curable coatings research
Electron adduct pKa and protonation kinetics differ from acrylamide
Acid-base behavior under irradiation; intermediate lifetime control
Biomedical polymer precursor studies
HTP-derived macromonomer with olefinic end-groups
Residual monomer exposure context in research models; block copolymer assembly
Specialty polyamide (nylon-3) synthesis
Base-catalyzed hydrogen transfer polymerization pathway
Reproducibility of activation energy (10.8 kcal/mol) and end-group fidelity
Structure-neurotoxicity SAR research
Non-neurotoxic comparator within acrylamide analog class
Rotarod and nerve morphology endpoints; isolate structural determinants
Copolymer formulations requiring intermediate reactivity
Rank-order reactivity between acrylamide and methacrylamide
Balance propagation rate with thermal management; avoid exotherm

UNII

8C4LV3GQ8L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

23350-58-5
625-37-6

Wikipedia

2-butenamide
Crotonamide

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